molecular formula C19H19N3OS B2833296 N-methyl-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1207004-35-0

N-methyl-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2833296
CAS No.: 1207004-35-0
M. Wt: 337.44
InChI Key: KFJJEJYCLNCEIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the core imidazole ring, followed by the addition of the phenyl and p-tolyl groups, and finally the attachment of the thioacetamide group. The exact methods and reagents used would depend on the specific synthetic route chosen by the chemist .


Molecular Structure Analysis

The molecular structure of this compound would be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. These techniques can provide information on the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the imidazole ring is a type of aromatic heterocycle and is known for its nucleophilic properties. The thioacetamide group could potentially undergo hydrolysis to form a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined using various analytical techniques. These properties can influence how the compound is handled, stored, and administered .

Scientific Research Applications

Anticancer Applications

  • Imidazole derivatives have been synthesized and evaluated for their anticancer activities. For instance, certain thiazole derivatives showed selective cytotoxicity against human lung adenocarcinoma cells, highlighting their potential as anticancer agents (Evren et al., 2019). Another study found imidazole derivatives targeting the dihydropteroate synthase enzyme exhibited appreciable antibacterial activity, with implications for combating resistant bacterial strains (Daraji et al., 2021).

Antifungal and Antimicrobial Applications

  • Novel imidazole derivatives have been designed and synthesized to address drug-resistant fungal infections. These compounds displayed significant activity against Candida albicans and Candida krusei, suggesting their potential as antifungal agents (Altındağ et al., 2017).

Antioxidant Activity

  • Coordination complexes of pyrazole-acetamide derivatives exhibited significant antioxidant activity, demonstrating the potential of imidazole derivatives in mitigating oxidative stress (Chkirate et al., 2019).

Antimicrobial Activity

  • Thiazolidin-4-one derivatives were synthesized and showed potential as antimicrobial agents against various bacterial and fungal strains, indicating the broad-spectrum application of these compounds (Baviskar et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound would be assessed through toxicological studies. These studies might involve testing the compound in cell cultures or animal models to determine its potential for causing harm .

Future Directions

The future research directions for this compound would depend on its biological activity and potential applications. If it shows promise as a drug, further studies would be needed to optimize its structure, improve its properties, and assess its efficacy and safety in clinical trials .

Properties

IUPAC Name

N-methyl-2-[1-(4-methylphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-14-8-10-16(11-9-14)22-17(15-6-4-3-5-7-15)12-21-19(22)24-13-18(23)20-2/h3-12H,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJJEJYCLNCEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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